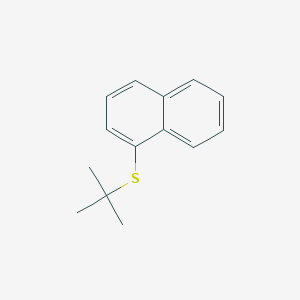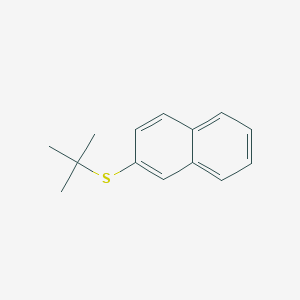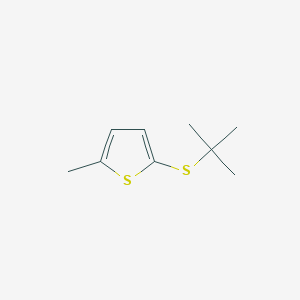
2-Tert-butylsulfanyl-5-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-Tert-butylsulfanyl-5-methylthiophene” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylsulfanyl-5-methylthiophene involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions are often detailed in scientific literature and patents, ensuring the reproducibility and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced technologies and equipment. The methods are designed to maximize yield and efficiency while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylsulfanyl-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing Agents: For oxidation reactions, common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reduction reactions may use agents like sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized and analyzed using techniques like spectroscopy and chromatography.
Scientific Research Applications
2-Tert-butylsulfanyl-5-methylthiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be utilized in biological studies to understand its interactions with biological molecules and systems.
Medicine: this compound can be explored for its potential therapeutic effects and applications in drug development.
Industry: The compound may have industrial applications, such as in the production of materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butylsulfanyl-5-methylthiophene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed mechanism of action is often studied through experimental and computational methods to understand its effects at the molecular level.
Properties
IUPAC Name |
2-tert-butylsulfanyl-5-methylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14S2/c1-7-5-6-8(10-7)11-9(2,3)4/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYQJSKJLMRCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)SC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)SC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
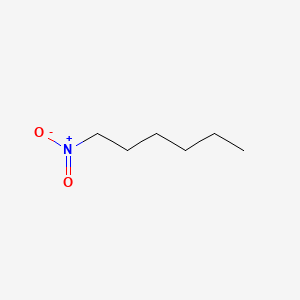
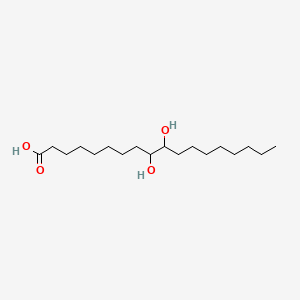
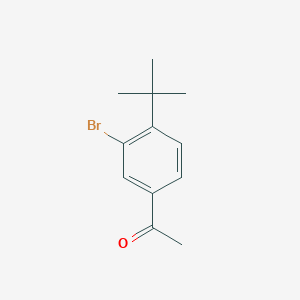

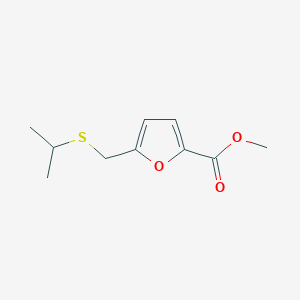
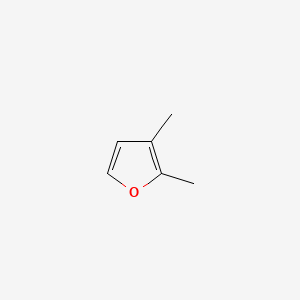
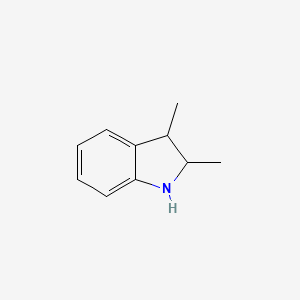
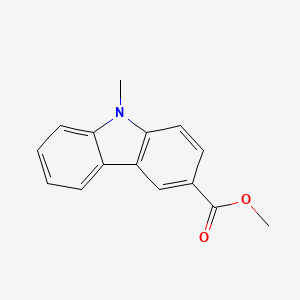
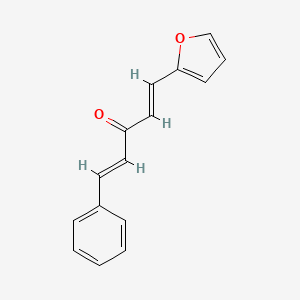

![Benzene, [(1,1-dimethylethyl)thio]-](/img/structure/B7769652.png)

